Lipophilicity Tuning: Computed LogP Comparison Against N1-Substituted Analogs
The target compound exhibits a computed XLogP3-AA of 3.7, placing it in a moderately lipophilic range suitable for passive membrane permeability while avoiding the solubility penalties associated with excessively hydrophobic analogs. In contrast, the N-(1-methyl-2-oxo) analog (CAS not publicly disclosed; MW ~308 g/mol) has a predicted LogP approximately 1.0–1.2 log units lower due to the absence of the branched alkyl chain, which may limit partitioning into hydrophobic binding pockets [1]. Conversely, the 3-cyclopentyl-N-(1-isobutyl-2-oxo) analog (CAS 941910-90-3; MW 342.47 g/mol) has a predicted LogP approximately 0.7–1.0 log units higher due to the more lipophilic cyclopentylpropanamide side chain, which increases calculated LogP but may compromise aqueous solubility [1]. This is a class-level inference based on computed LogP values for structurally analogous tetrahydroquinoline amides.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | N-(1-methyl-2-oxo analog): estimated XLogP3 ~2.5–2.7; 3-cyclopentyl-N-(1-isobutyl-2-oxo) analog: estimated XLogP3 ~4.4–4.7 |
| Quantified Difference | Target compound is ~1.0–1.2 log units more lipophilic than the N1-methyl analog and ~0.7–1.0 log units less lipophilic than the cyclopentyl propanamide analog |
| Conditions | Computed values using XLogP3 algorithm (PubChem); analog values estimated from structural fragment contributions |
Why This Matters
A LogP of 3.7 represents a balanced lipophilicity profile; procurement of analogs with significantly different LogP values may lead to divergent absorption and distribution behavior, confounding structure-activity relationship (SAR) interpretation in whole-cell or in vivo assays.
- [1] PubChem. (2026). Compound Summary for CID 16927137: N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide. National Center for Biotechnology Information. View Source
